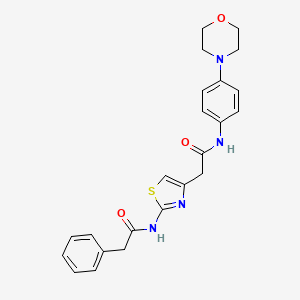

N-(4-morpholinophenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c28-21(14-17-4-2-1-3-5-17)26-23-25-19(16-31-23)15-22(29)24-18-6-8-20(9-7-18)27-10-12-30-13-11-27/h1-9,16H,10-15H2,(H,24,29)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGCTNDLCNZYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinophenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Phenylacetamido Group: The phenylacetamido group can be introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Introduction of the Morpholinophenyl Group: The morpholinophenyl group can be attached through a nucleophilic aromatic substitution reaction, where the morpholine ring acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinophenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF (dimethylformamide), while electrophilic substitution might use reagents like bromine in chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-morpholinophenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of antimicrobial or anticancer drugs.

Materials Science: It can be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(4-morpholinophenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors, thereby disrupting critical biological pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements are compared to related derivatives:

Key Observations :

- The target compound’s morpholinophenyl group distinguishes it from simpler analogs (e.g., 107b) and aligns with derivatives designed for improved solubility (e.g., ).

Physicochemical Properties

- Solubility : The morpholine group in the target compound likely improves water solubility compared to halogenated (e.g., ) or methyl-substituted (e.g., 107b) analogs.

- Metabolic Stability : Fluorinated analogs (e.g., ) resist oxidative metabolism, whereas the target compound’s amide bonds may increase susceptibility to hydrolysis.

- LogP : Estimated higher than 107b (due to phenylacetamido) but lower than trifluoromethyl derivatives (e.g., ), balancing permeability and solubility.

Biological Activity

N-(4-morpholinophenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C_{19}H_{24}N_{4}O_{2}S

- Molecular Weight : 368.48 g/mol

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

- Inhibition of Carbonic Anhydrase : The compound has been shown to inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases, including cancer. The inhibition of CA can lead to reduced tumor growth and proliferation by disrupting the acid-base balance in tumor microenvironments .

- Anti-Cancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit potent anti-cancer properties. For instance, certain analogs have shown IC50 values comparable to standard chemotherapeutics like cisplatin against ovarian cancer cell lines .

- Inhibition of Hypoxia-Inducible Factor (HIF) : The compound also inhibits HIF-1α, a transcription factor that plays a crucial role in cellular responses to hypoxia and is often overexpressed in tumors. This inhibition can reduce tumor growth and metastasis by limiting the adaptive responses of cancer cells to low oxygen levels .

Case Studies and Experimental Data

- Study on Morpholine Derivatives :

- A study focused on morpholine-based compounds reported significant inhibitory effects on ovarian cancer cell lines with IC50 values ranging from 9.40 μM to 11.20 μM for specific derivatives .

- The study highlighted that the carbonic anhydrase inhibitory activity of certain derivatives was comparable to acetazolamide, a standard CA inhibitor.

| Compound | IC50 (μM) | Target |

|---|---|---|

| 1h | 9.40 | Ovarian Cancer (ID8) |

| 1i | 11.20 | Ovarian Cancer (ID8) |

| Acetazolamide | 7.51 | Carbonic Anhydrase |

- In Silico Molecular Docking :

- Molecular docking studies were performed to analyze the binding affinities of the compound with target proteins involved in cancer progression and metabolism. The results indicated strong binding interactions with CA IX and HIF-1α, suggesting that these interactions may contribute to the observed biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.